Home > Products > Screening Compounds P18327 > 6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride
6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride - 1184991-32-9

6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride

Catalog Number: EVT-1678348
CAS Number: 1184991-32-9
Molecular Formula: C11H18Cl2N2O
Molecular Weight: 265.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: Quinelorane, chemically named (5aR-trans)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride, is a dopamine agonist with preferential affinity for the dopamine D3 receptor subtype. [] It is often used in research to investigate the role of D3 receptors in various behavioral and physiological processes, including yawning.

Pramipexole

    Compound Description: Pramipexole, chemically known as N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine, is another dopamine agonist with high affinity for D3 receptors, in addition to D2 receptors. [] Clinically, it is utilized in treating Parkinson's disease and restless legs syndrome.

7-OH-DPAT

Quinpirole

    Compound Description: Quinpirole, chemically identified as trans-(-)-(4aR)-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl, is a dopamine agonist known for its high selectivity for D2 and D3 receptors. [] It is a valuable tool in studying the functions of these dopamine receptor subtypes.

Bromocriptine

    Compound Description: Bromocriptine, formally known as (+)-2-bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)ergotaman-3′,6′-18-trione methanesulfonate, is an ergot alkaloid with potent dopamine agonist activity, particularly at D2 receptors. [] It finds clinical applications in treating conditions like Parkinson's disease, hyperprolactinemia, and acromegaly.

    Compound Description: Apomorphine, chemically (R)-(-)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo-[de,g]quinoline-10,11-diol HCl, is a non-selective dopamine agonist, activating both D1- and D2-like receptors. [] This broad activity profile makes it useful in treating conditions like Parkinson's disease by influencing dopaminergic signaling pathways.

Overview

6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2OC_{11}H_{18}Cl_2N_2O and a molecular weight of 265.18 g/mol. It is classified as a piperidine derivative, which is significant in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity and diabetes, by acting as a histamine H3 antagonist .

Source and Classification

This compound can be sourced from various suppliers specializing in organic chemicals, such as Matrix Scientific. It falls under the category of organic compounds, specifically within the subcategory of heterocycles due to the presence of nitrogen-containing rings . The compound is also classified as an ether, which indicates the presence of an alkoxy group (-O-) bonded to two carbon-containing groups.

Synthesis Analysis

Methods

The synthesis of 6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride typically involves multi-step organic reactions that can include:

  1. Formation of Piperidine Derivatives: Utilizing palladium or rhodium catalysts for hydrogenation reactions to create various piperidine structures from corresponding precursors .
  2. Ether Formation: The reaction between a piperidine derivative and a pyridine derivative under acidic or basic conditions to form the ether linkage.
  3. Dihydrochloride Salt Formation: The final step often involves treating the base form of the compound with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .

Technical Details

The synthesis may employ techniques such as solid-phase peptide synthesis or solution-phase synthesis, where reagents like N-methylmorpholine and chloroacetyl chloride are utilized to facilitate reactions under controlled conditions .

Molecular Structure Analysis

Structure

The molecular structure of 6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride features:

  • A pyridine ring (6-methyl-3-pyridinyl) attached to a piperidine ring (4-piperidinyl) via an ether linkage.
  • Two chlorine atoms associated with the dihydrochloride form.

Data

  • Molecular Formula: C11H18Cl2N2OC_{11}H_{18}Cl_2N_2O
  • Molecular Weight: 265.18 g/mol
  • CAS Number: 1184991-32-9
  • MDL Number: MFCD11845781 .
Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions typical for piperidine derivatives:

  1. Hydrogenation Reactions: These reactions can modify the piperidine structure to introduce various substituents or alter stereochemistry.
  2. Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions, potentially leading to more complex derivatives.

Technical Details

The reactions are often facilitated by transition metal catalysts, which enhance reaction rates and selectivity, allowing for efficient transformations even under mild conditions .

Mechanism of Action

Process

The mechanism of action for 6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride primarily involves its role as a histamine H3 receptor antagonist. By blocking these receptors, it can modulate neurotransmitter release, particularly in the central nervous system.

Data

Research indicates that antagonism at H3 receptors may lead to increased levels of neurotransmitters such as acetylcholine and norepinephrine, which are crucial for cognitive function and metabolic regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its dihydrochloride form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Hazard Information: Classified as an irritant; appropriate safety measures should be taken during handling .
Applications

Scientific Uses

6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride has several notable applications:

  1. Pharmaceutical Development: It is explored for its potential in treating obesity, metabolic syndrome, and diabetes due to its action on histamine receptors .
  2. Research Tool: Used in studies related to neurotransmitter systems and metabolic pathways, providing insights into drug design and therapeutic strategies.

This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents targeting complex biological systems.

Synthetic Strategies and Methodological Innovations

Multi-Step Heterocyclization Approaches for Pyridine-Piperidine Ether Scaffolds

The construction of the pyridine-piperidine ether scaffold necessitates sequential heterocycle formation and functionalization. A prevalent strategy involves the catalytic hydrogenation of pyridine precursors to generate substituted piperidine intermediates, followed by ether linkage formation. Beller and colleagues developed heterogeneous cobalt catalysts supported on titanium nanoparticles with melamine for pyridine hydrogenation under aqueous conditions, achieving high yields of piperidine intermediates crucial for subsequent etherification steps [7]. This method circumvents traditional acid requirements, enhancing functional group compatibility. Grygorenko's group advanced this approach through palladium-catalyzed hydrogenation of pyridinyl alcohols, enabling concurrent dehydroxylation and pyridine reduction in a single operation. This tandem process demonstrated exceptional efficiency for synthesizing 3-substituted piperidines bearing fluorinated groups, though rhodium catalysis proved superior for minimizing undesirable hydrodefluorination side reactions [7].

Key challenges in these multi-step sequences include controlling diastereoselectivity during piperidine ring formation and ensuring chemoselective ether bond formation without compromising stereochemical integrity. Usuki's work addressed this through precise concentration control during Suzuki-Miyaura coupling followed by hydrogenation, establishing a robust protocol for functionalized pyridine-piperidine hybrids [7]. The strategic selection of protecting groups (e.g., benzyl versus Boc) significantly impacts reaction efficiency during the final ether bond formation, requiring careful optimization to balance stability and deprotection ease.

Table 1: Heterogeneous Catalysts for Pyridine-to-Piperidine Conversion in Scaffold Synthesis

Catalyst SystemConditionsYield RangeKey Advantage
Co/Ti-MelamineH₂O, RT, 24h75-92%Acid-free, aqueous media
Ru-based heterogeneousH₂ (50 bar), 100°C81-95%High cis-diastereoselectivity
Ni silicideH₂ (80 bar), 120°C68-89%First-row transition metal catalyst
Pd/C with Et₃N additiveH₂ (1 atm), MeOH73-90%Hydroxyl group retention

Catalytic Asymmetric Synthesis of Chiral Piperidine Derivatives

Enantioselective construction of the piperidine moiety presents significant synthetic challenges due to the potential for racemization during ether bond formation. Huang, Wang, and coworkers pioneered an Ir/Cu/N-PINAP catalyzed reductive alkynylation of α-unbranched aliphatic tertiary amides, achieving up to 93% enantiomeric excess (ee) for propargylic amine intermediates [3]. This methodology overcomes longstanding limitations in asymmetric transformations of aliphatic amides, which exhibit lower reactivity compared to their benzamide counterparts. The (R,P)-N-PINAP ligand proved critical for high enantioselectivity, with copper co-catalysts facilitating the alkynylation step. Optimization studies revealed toluene as the optimal solvent, with THF and CH₂Cl₂ leading to reduced ee (87% and 84%, respectively) and yields [3].

The chemoselectivity challenge in differentiating between aliphatic and aromatic amide carbonyls was addressed through careful catalyst tuning. This enantioselective reductive alkynylation establishes the first stereocenter, enabling subsequent diastereoselective cyclizations to form complex piperidine frameworks. The methodology demonstrates remarkable versatility, providing access to both enantiomers of alkaloids like bgugaine through enantiomer-divergent synthesis. Further refinement has focused on expanding substrate scope to include sterically hindered amides and alkyne coupling partners relevant to pharmaceutical intermediates.

Table 2: Ligand Screening for Asymmetric Reductive Alkynylation

LigandSolventCu CatalystAdditiveYield (%)ee (%)
(R,P)-N-PINAP (L4)TolueneCuBrNone5893
(R,P)-N-PINAP (L4)THFCuBrNone6287
(R,P)-N-PINAP (L4)CH₂Cl₂CuBrNone2184
Zhang's Ming-Phos L6TolueneCuBrNone<30<80

Microwave-Assisted Cyclocondensation in Alkaline Aqueous Media

Microwave irradiation has revolutionized the synthesis of heterocyclic intermediates central to pyridine-piperidine ethers. This technique enables rapid cyclocondensation under alkaline aqueous conditions, significantly reducing reaction times from hours to minutes while improving yields and reducing byproduct formation. Virk and colleagues demonstrated this advantage in synthesizing piperidine-triazole hybrids, where microwave irradiation completed reactions in 33-90 seconds with 82% yield, compared to several hours required under conventional heating [5]. The dielectric heating mechanism of microwaves provides instantaneous, uniform energy transfer, promoting faster cyclization kinetics and enhancing regioselectivity in heterocycle formation.

Aqueous alkaline media (pH 10-12) under microwave conditions facilitates both eco-friendly synthesis and improved solubility of polar intermediates. Shaikh's group utilized polyethylene glycol-400 (PEG-400) as a green solvent system under microwave irradiation (70-75°C) to synthesize triazole-derived Schiff bases featuring pyrazole and triazole nuclei in 15-20 minutes with excellent yields [5]. This approach exemplifies the synergy between microwave activation and aqueous media, minimizing organic solvent use while accelerating the formation of nitrogen-containing heterocycles. Recent innovations have focused on catalyst-free microwave protocols and continuous flow systems to further enhance the sustainability profile of these methodologies for large-scale production of pharmaceutical intermediates.

Table 3: Conventional vs. Microwave-Assisted Cyclocondensation Performance

Reaction SystemConventional TimeMW TimeConventional YieldMW Yield
Piperidine-triazole formation4-8 hours33-90 sec60-75%82%
Triazole-Schiff base synthesis3-5 hours15-20 min65-80%89-94%
1,2,4-Triazole condensation290 minutes10-25 min78%97%

Cross-Coupling Reactions for Functionalized Pyridinyl-Piperidinyl Linkages

Transition-metal-catalyzed cross-coupling has emerged as the cornerstone methodology for forging the critical C-O bond between pyridine and piperidine rings. Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of pyridinyl boronic acids to halogenated piperidine intermediates under mild conditions. Usuki's research demonstrated the feasibility of sequential Suzuki coupling and hydrogenation in a one-pot process, significantly streamlining the synthesis of complex pyridine-piperidine hybrids [7]. This methodology proved particularly valuable in the synthesis of donepezil precursors, where chemoselective coupling preserved sensitive functional groups [7].

Chemoselectivity challenges arise when differentiating between multiple halogen sites or preventing catalyst poisoning by the tertiary amine nitrogen in piperidine. These have been addressed through careful ligand selection (e.g., bulky phosphines) and temporary amine protection strategies. Buchwald-Hartwig amination variants have also been adapted for C-O bond formation, though they require specialized catalysts to overcome the inherent preference for C-N coupling. Recent advances include the development of copper-catalyzed coupling protocols that offer cost advantages over palladium systems while maintaining efficiency for electron-deficient pyridinyl partners. Residual metal contamination remains a critical consideration for pharmaceutical applications, necessitating stringent purification protocols such as resin-based scavenging as demonstrated in AM251 synthesis [6].

Deprotection-Cyclization Sequences for Ether-Bridged Heterocycles

The final stages of 6-methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride synthesis often involve strategic deprotection-cyclization sequences to unveil the target structure. Acid-mediated deprotection of N-Boc or N-Cbz protected intermediates using HCl in methanol or trifluoroacetic acid in dichloromethane cleanly generates ammonium salts that facilitate crystallization. Grygorenko's group optimized HCl concentration and temperature to prevent ether cleavage during deprotection of sensitive substrates [7]. Following deprotection, cyclization via nucleophilic displacement or reductive amination completes the heterocyclic system.

Resin-based purification techniques have proven invaluable for removing trace metal catalysts from cross-coupling steps, as exemplified in AM251 synthesis where resin-bound intermediates enabled efficient isolation of pure products [6]. For 6-methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride, the dihydrochloride salt formation typically represents the final step, significantly enhancing the compound's crystallinity, stability, and water solubility. This salt formation requires strict control of stoichiometry (2:1 amine:HCl ratio) and addition rate to prevent amorphous precipitation. Crystallization from ethanol/ethyl acetate mixtures typically affords the desired dihydrochloride as a stable, free-flowing solid suitable for pharmaceutical formulation.

Properties

CAS Number

1184991-32-9

Product Name

6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride

IUPAC Name

2-methyl-5-piperidin-4-yloxypyridine;dihydrochloride

Molecular Formula

C11H18Cl2N2O

Molecular Weight

265.18 g/mol

InChI

InChI=1S/C11H16N2O.2ClH/c1-9-2-3-11(8-13-9)14-10-4-6-12-7-5-10;;/h2-3,8,10,12H,4-7H2,1H3;2*1H

InChI Key

PZLAINMYWMATDD-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)OC2CCNCC2.Cl.Cl

Canonical SMILES

CC1=NC=C(C=C1)OC2CCNCC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.